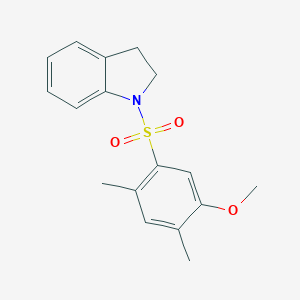
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. This compound has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.
Mécanisme D'action
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole acts as a selective antagonist of the serotonin 5-HT2A receptor. By blocking the activity of this receptor, 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole can modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and glutamate. This modulation can lead to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the prefrontal cortex, which is involved in the regulation of attention and working memory. It has also been shown to increase the activity of the striatum, which is involved in the regulation of movement and reward. 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to decrease the activity of the hippocampus, which is involved in the regulation of memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its high selectivity for the 5-HT2A receptor. This allows researchers to specifically target this receptor and study its effects on various neurotransmitters and brain regions. However, one limitation of using 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is its potential for off-target effects. While it is highly selective for the 5-HT2A receptor, it may also interact with other receptors and have unintended effects.
Orientations Futures
There are a number of future directions for research on 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole. One direction is the development of more selective and potent antagonists of the 5-HT2A receptor. This could lead to more targeted therapies for neuropsychiatric disorders. Another direction is the study of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in combination with other drugs, such as antipsychotics or antidepressants. This could lead to more effective treatments for these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base. This reaction results in the formation of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole as a white crystalline powder.
Applications De Recherche Scientifique
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have a neuroprotective effect.
Propriétés
Nom du produit |
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
Formule moléculaire |
C17H19NO3S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-10-13(2)17(11-16(12)21-3)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
Clé InChI |
VKIGMXQNPQPCQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)C |
SMILES canonique |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



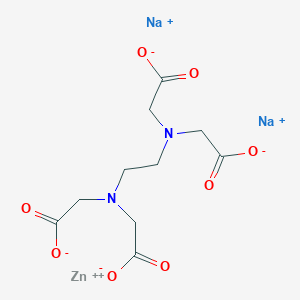
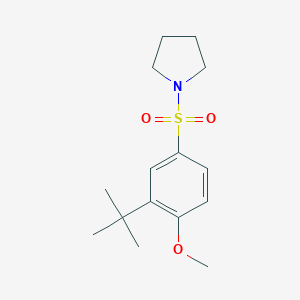
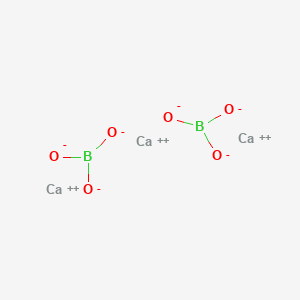


![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
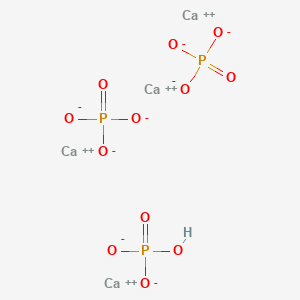
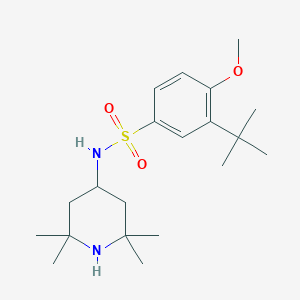



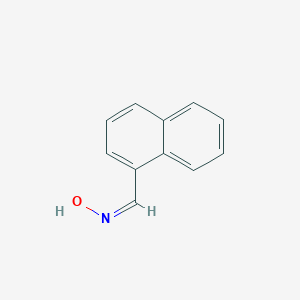
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
